molecular formula C6H14Cl2N2 B14792923 5-Azaspiro[2.4]heptan-7-amine dihydrochloride

5-Azaspiro[2.4]heptan-7-amine dihydrochloride

Cat. No.: B14792923
M. Wt: 185.09 g/mol
InChI Key: YJMPDZLZEKRKFR-UHFFFAOYSA-N
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Description

(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amine group, which is then converted to the dihydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production of (S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.

Scientific Research Applications

5-Azaspiro[2.4]heptan-7-amine dihydrochloride is a spirocyclic compound with an amine group that has garnered interest in medicinal chemistry due to its potential applications in drug development and biological research. Its unique structure allows it to interact with biological systems, potentially modulating protein or enzyme activity and leading to therapeutic effects.

Scientific Research Applications

This compound serves as a building block in synthesizing complex molecules for medicinal chemistry. Its applications include:

  • Drug Development The compound is a candidate for drug development because it can interact with molecular targets in biological systems, which may modulate protein or enzyme activity. It has been explored as a bioactive molecule for treating various diseases.
  • Synthesis of Biologically Active Molecules It is used as an intermediate in synthesizing biologically active molecules, especially in the context of Hepatitis C Virus (HCV) treatment .
  • JAK1-selective inhibitors The 5-azaspiro[2.4]heptan-7-amine core structure is used to develop new Janus kinase 1 (JAK1)-selective inhibitors .

Structural Similarities

Several compounds share structural similarities with this compound:

  • 1-Amino-3-cyclopropylcarbonyl: A cyclic amine with antidepressant effects.
  • 1-Methylpiperidine: A heterocyclic amine with analgesic properties.
  • 1-Azabicyclo[2.2.2]octane: A bicyclic amine with anticholinergic activity.

These compounds highlight the diversity within spirocyclic and bicyclic structures and how slight variations in chemical structure can lead to different biological activities.

Case Studies and Research Findings

  • In Vitro Studies: A derivative of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride exhibited potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, suggesting its application in treating resistant bacterial infections.
  • Reductive Cleavage: Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride undergoes reductive cleavage in the presence of zinc and acetic acid, resulting in the formation of 1,3-amino alcohols.
  • (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile This compound exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .

Mechanism of Action

The mechanism of action of (S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azaspiro[2.4]heptan-7-ol hydrochloride
  • Spiro[2.4]heptan-1-amine

Uniqueness

(S)-5-Azaspiro[24]heptan-7-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of the amine group This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds

Biological Activity

5-Azaspiro[2.4]heptan-7-amine dihydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that allows for specific interactions with biological targets, such as receptors and enzymes. Its chemical formula contributes to its ability to modulate various biological pathways, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure enables it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects depending on the specific target and pathway involved.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits significant biological activity:

  • Antibacterial Activity : Studies have shown that derivatives of this compound demonstrate potent antibacterial properties against multidrug-resistant strains of bacteria, such as Streptococcus pneumoniae .
  • Dopamine Receptor Modulation : The compound has been evaluated for its affinity and selectivity at dopamine receptors, particularly the D3 receptor. Some derivatives exhibit high selectivity over other receptors, which is crucial for minimizing side effects in therapeutic applications .
  • Potential Antiviral Properties : Preliminary studies suggest that the compound may exhibit activity against certain viral infections, positioning it as a lead candidate for antiviral drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antibacterial Efficacy : A study demonstrated that a derivative of 5-Azaspiro[2.4]heptan-7-amine exhibited excellent in vivo activity against experimental murine pneumonia models due to multidrug-resistant Streptococcus pneumoniae . The compound showed favorable pharmacokinetic properties, indicating its potential for therapeutic use.
  • Dopamine Receptor Studies : Research focused on the optimization of 1,2,4-triazolyl derivatives of 5-Azaspiro[2.4]heptanes revealed compounds with high affinity for dopamine D3 receptors and low interaction with the hERG channel, reducing cardiovascular risks associated with drug development .
  • In Vitro and In Vivo Evaluations : Another study assessed the pharmacological activities of a derivative in both in vitro and in vivo settings, confirming its effectiveness against resistant bacterial strains and providing insights into its pharmacokinetic profile .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivitySelectivityNotes
This compoundAntibacterial, Dopamine receptor modulationHigh selectivity for D3 over D2Potential antiviral properties
1,2,4-Triazolyl 5-Azaspiro[2.4]heptaneDopamine receptor antagonistHigh selectivity over hERG channelFavorable pharmacokinetics
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amineAntiviral activityNot specifiedUnique binding interactions

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

5-azaspiro[2.4]heptan-7-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-8-4-6(5)1-2-6;;/h5,8H,1-4,7H2;2*1H

InChI Key

YJMPDZLZEKRKFR-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2N.Cl.Cl

Origin of Product

United States

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